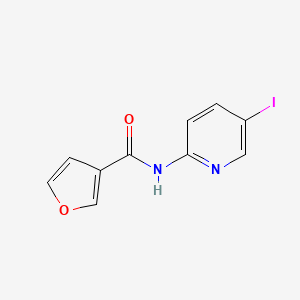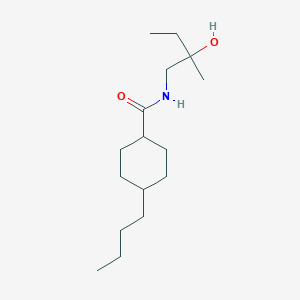
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, also known as HMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMBT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is not fully understood. However, it is believed that N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide inhibits protein-protein interactions by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting with each other, which can lead to changes in various biological processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in lab experiments is its specificity for inhibiting protein-protein interactions. This specificity can help researchers better understand the role of specific proteins in various biological processes. However, one limitation of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is that it may not be effective in inhibiting all protein-protein interactions. Additionally, the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide may have unintended effects on other biological processes, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in scientific research. One potential direction is the development of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies for various diseases, such as cancer and neurodegenerative diseases. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide could be used to study the role of specific proteins in various biological processes, which could lead to the development of new treatments for various diseases. Finally, further research is needed to better understand the mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, which could lead to the development of more effective N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies.
合成方法
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-5-methylthiazole, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methylthiazol-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to produce N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide.
科学研究应用
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to inhibit the interaction between two proteins, which can help researchers better understand the role of these proteins in various biological processes.
属性
IUPAC Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-8(2,13)5-9-7(12)6-4-10-11-14-6/h4,13H,3,5H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVEYVVHBDKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=CN=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]propanoic acid](/img/structure/B7589120.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)